molecular formula C22H22O4 B11635397 8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one

8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one

Cat. No.: B11635397
M. Wt: 350.4 g/mol
InChI Key: RQZLOCYCVKDAJG-UHFFFAOYSA-N
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Description

8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one can be achieved through various methods. One efficient method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method includes reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of potassium carbonate at room temperature .

Industrial Production Methods

Industrial production methods for coumarins, including this compound, often involve the use of green solvents and catalysts to minimize environmental impact. These methods are carried out under classical and non-classical conditions, particularly under green conditions .

Chemical Reactions Analysis

Types of Reactions

8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of 8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one involves its interaction with molecular targets and pathways within cells. It is believed to act as an alkylating agent, reacting with DNA and other cellular molecules to cause damage, leading to cell death. This mechanism is particularly relevant in its use as an anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to act as an alkylating agent and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

8-methyl-7-(1-oxo-1-phenylpropan-2-yl)oxy-4-propylchromen-2-one

InChI

InChI=1S/C22H22O4/c1-4-8-17-13-20(23)26-22-14(2)19(12-11-18(17)22)25-15(3)21(24)16-9-6-5-7-10-16/h5-7,9-13,15H,4,8H2,1-3H3

InChI Key

RQZLOCYCVKDAJG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C3=CC=CC=C3

Origin of Product

United States

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